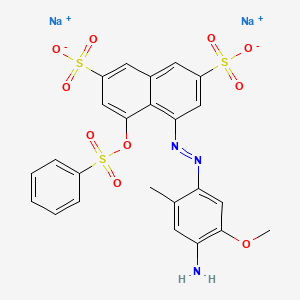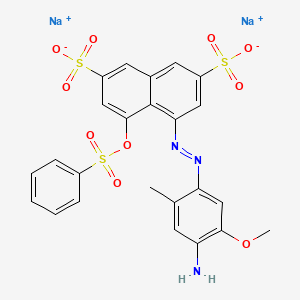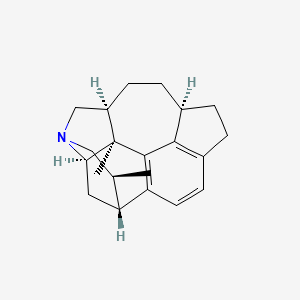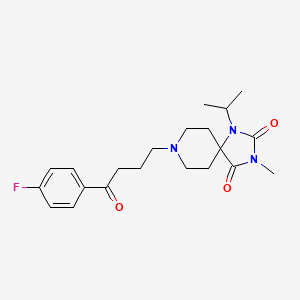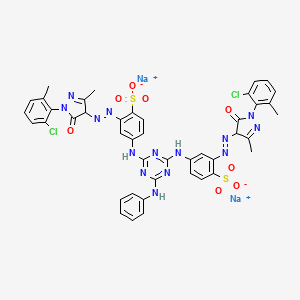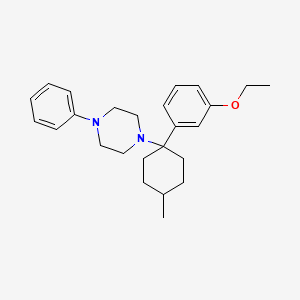
3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-431-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-431-3 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. For instance, the compound can be synthesized through a series of steps involving deprotonation, silylation, and coupling reactions . The reaction conditions typically involve the use of non-nucleophilic bases, coupling agents, and specific additives to achieve the desired product.
Industrial Production Methods: Industrial production of EINECS 281-431-3 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as crystallization and interface engineering to enhance the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 281-431-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its lower oxidation state.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
EINECS 281-431-3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various complex molecules.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of EINECS 281-431-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific biochemical pathways, resulting in the desired biological or chemical outcome .
Vergleich Mit ähnlichen Verbindungen
EINECS 203-770-8 (Amyl Nitrite): Known for its use as a vasodilator and in the treatment of certain medical conditions.
EINECS 234-985-5 (Bismuth Tetroxide): Utilized in various industrial applications, including as a pigment and in the production of ceramics.
EINECS 239-934-0 (Mercurous Oxide): Employed in the manufacture of batteries and as a reagent in chemical synthesis.
Uniqueness: EINECS 281-431-3 stands out due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and effectiveness in various scientific and industrial processes highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
83949-71-7 |
|---|---|
Molekularformel |
C20H24N3.C2H3O2 C22H27N3O2 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C20H24N3.C2H4O2/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-2(3)4/h6-14H,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SAHUHQOIHAFYOP-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


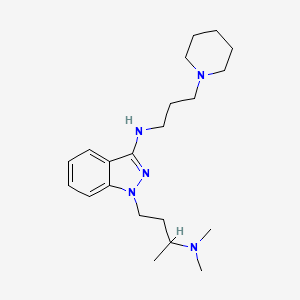
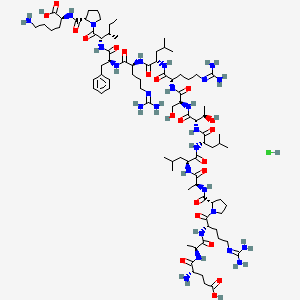
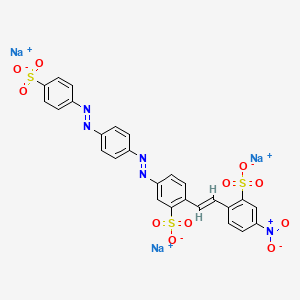

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
